molecular formula C13H15Cl2NO4 B6588220 2-{[(tert-butoxy)carbonyl]amino}-2-(2,4-dichlorophenyl)acetic acid CAS No. 1404879-53-3

2-{[(tert-butoxy)carbonyl]amino}-2-(2,4-dichlorophenyl)acetic acid

Cat. No. B6588220
CAS RN: 1404879-53-3
M. Wt: 320.2
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2,4-Dichlorophenyl)-2-[(tert-butoxy)carbonyl]aminoacetic acid, also known as Diclofenac, is a nonsteroidal anti-inflammatory drug (NSAID) used to reduce inflammation, pain, and stiffness in the body. It is primarily used to treat conditions such as arthritis, tendinitis, bursitis, and various other musculoskeletal conditions. Diclofenac is also used to relieve pain associated with menstrual cramps. Diclofenac is available in various forms including tablets, capsules, injections, topical gels, and creams.

Mechanism of Action

2-{[(tert-butoxy)carbonyl]amino}-2-(2,4-dichlorophenyl)acetic acid works by inhibiting the enzyme cyclooxygenase (COX), which is responsible for the production of prostaglandins. Prostaglandins are hormones that are involved in inflammation, pain, and fever. By inhibiting the production of prostaglandins, this compound reduces inflammation, pain, and fever.
Biochemical and Physiological Effects
This compound has been shown to reduce inflammation, pain, and fever in studies involving both humans and animals. It has also been shown to reduce the number of white blood cells, which are involved in the body's immune response. In addition, it has been shown to reduce joint swelling and pain, as well as reduce the risk of developing osteoarthritis.

Advantages and Limitations for Lab Experiments

One of the major advantages of using 2-{[(tert-butoxy)carbonyl]amino}-2-(2,4-dichlorophenyl)acetic acid in laboratory experiments is its ability to reduce inflammation, pain, and fever. This makes it an ideal choice for studying the effects of inflammation on the body. However, it should be noted that this compound has some potential side effects, including stomach upset, nausea, and dizziness. Therefore, it is important to use caution when using this compound in laboratory experiments.

Future Directions

There are a number of potential future directions for research involving 2-{[(tert-butoxy)carbonyl]amino}-2-(2,4-dichlorophenyl)acetic acid. One potential direction is to explore the effects of this compound on other conditions, such as asthma, allergies, and cancer. In addition, further research could be done to explore the long-term effects of this compound on the body. Additionally, research could be done to explore the potential of this compound to reduce the risk of developing cardiovascular disease. Finally, further research could be done to explore the potential of this compound to reduce the risk of developing other chronic diseases, such as diabetes and obesity.

Synthesis Methods

2-{[(tert-butoxy)carbonyl]amino}-2-(2,4-dichlorophenyl)acetic acid is synthesized using a three-step process involving the reaction of 2-chloro-4-nitrophenol with tert-butylchloroformate, followed by the reaction of the resulting intermediate with 2-amino-2-methyl-1-propanol, and finally the reaction of the intermediate with 2-chloro-4-nitrobenzenesulfonyl chloride. The overall reaction is shown below:
2-Chloro-4-nitrophenol + tert-Butylchloroformate → 2-[(tert-Butoxy)carbonyl]amino-2-(2,4-dichlorophenyl)acetic acid

Scientific Research Applications

2-{[(tert-butoxy)carbonyl]amino}-2-(2,4-dichlorophenyl)acetic acid has been used in numerous scientific research studies, particularly in the fields of rheumatoid arthritis, osteoarthritis, and other musculoskeletal conditions. It has also been used to study the effects of inflammation on the body, as well as the effects of other NSAIDs on the body. In addition, it has been used to study the effects of pain relief medications on the body.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '2-{[(tert-butoxy)carbonyl]amino}-2-(2,4-dichlorophenyl)acetic acid' involves the protection of the amine group, followed by the introduction of the dichlorophenyl group, and finally the deprotection of the amine group.", "Starting Materials": [ "2,4-dichlorophenylacetic acid", "tert-butyl carbamate", "N,N'-dicyclohexylcarbodiimide", "dimethylformamide", "triethylamine", "hydrochloric acid", "sodium hydroxide", "diethyl ether", "water" ], "Reaction": [ "Step 1: Protection of the amine group by reacting tert-butyl carbamate with the amine group of 2,4-dichlorophenylacetic acid in the presence of N,N'-dicyclohexylcarbodiimide and triethylamine in dimethylformamide solvent.", "Step 2: Introduction of the dichlorophenyl group by reacting the protected amine group with 2,4-dichlorophenylacetic acid in the presence of N,N'-dicyclohexylcarbodiimide and triethylamine in dimethylformamide solvent.", "Step 3: Deprotection of the amine group by reacting the protected compound with hydrochloric acid in diethyl ether solvent, followed by neutralization with sodium hydroxide and extraction with diethyl ether and water." ] }

CAS RN

1404879-53-3

Molecular Formula

C13H15Cl2NO4

Molecular Weight

320.2

Purity

95

Origin of Product

United States

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